Cas no 445269-00-1 (3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)

3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide structure
445269-00-1 structure
商品名:3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS番号:445269-00-1
MF:C20H19ClFN3OS
メガワット:403.900765657425
CID:6786219
PubChem ID:5215951

3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS001669159
    • AKOS016340365
    • 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
    • SS-0580
    • 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
    • CS-0327274
    • AM-807/13615859
    • 445269-00-1
    • STK843303
    • HMS1801E20
    • NCGC00100502-01
    • CHEMBL1512499
    • インチ: 1S/C20H19ClFN3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-15(22)14(21)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26)
    • InChIKey: CNOFJKLLBRAGFL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=C(C2C(=NC3=C(C=2)CC(CC)CC3)S1)N)=O)F

計算された属性

  • せいみつぶんしりょう: 403.0921393g/mol
  • どういたいしつりょう: 403.0921393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 555
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 96.2Ų

3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-1mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
1mg
¥473.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-2mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
2mg
¥536.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-10mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
10mg
¥934.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-100mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
100mg
¥1911.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-5mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
5mg
¥627.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-20mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
20mg
¥1183.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-25mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
25mg
¥1108.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397944-50mg
3-Amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
445269-00-1 98%
50mg
¥1501.00 2024-05-13

3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 関連文献

3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideに関する追加情報

Introduction to 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445269-00-1)

The compound 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445269-00-1) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule belongs to the thieno[2,3-b]quinoline class, a structural motif that has garnered considerable attention due to its diverse biological activities and structural versatility.

Thieno[2,3-b]quinoline derivatives are known for their ability to interact with various biological targets, making them valuable candidates for drug discovery. The presence of an amide functional group at the 2-position and an amino group at the 3-position of the quinoline core enhances the compound's potential for further chemical modification and biological evaluation. Additionally, the substitution pattern involving a 3-chloro-4-fluorophenyl group introduces electronic and steric effects that can influence both the compound's solubility and its interaction with biological targets.

Recent studies have highlighted the importance of tetrahydrothieno[2,3-b]quinoline scaffolds in medicinal chemistry. These derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide makes it a particularly interesting candidate for further investigation.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the construction of the thieno[2,3-b]quinoline core through cyclization reactions followed by functional group manipulations to introduce the desired substituents. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired molecular architecture efficiently.

The pharmacological profile of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been preliminarily evaluated in various in vitro assays. Initial results suggest that this compound exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Furthermore, its interaction with enzymes such as kinases and other therapeutic targets has been explored using computational modeling approaches.

One of the most compelling aspects of this compound is its potential for structure-based drug design. The three-dimensional structure of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, determined through X-ray crystallography or NMR spectroscopy, provides critical insights into its binding mode with biological targets. This information is invaluable for designing next-generation analogs with improved potency and selectivity.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular docking studies have been employed to predict how 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide interacts with target proteins at an atomic level. These simulations help identify key residues involved in binding and suggest modifications that could enhance binding affinity. Additionally, quantum mechanical calculations have been used to understand the electronic properties of the molecule and predict its reactivity.

From a therapeutic perspective, the potential applications of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide are broad-ranging. Given its activity against cancer cell lines and other biological targets, it could be developed into a novel therapeutic agent for treating various diseases. Furthermore,its unique structural features make it a valuable scaffold for designing new drugs with enhanced pharmacokinetic properties.

The development of this compound also underscores the importance of interdisciplinary collaboration in modern drug discovery. Chemists work in tandem with biologists、pharmacologists,and computer scientists to design、synthesize,and evaluate new molecules efficiently. This collaborative approach ensures that promising candidates like 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline - 2-carboxamide are rapidly translated from laboratory research into clinical trials.

In conclusion, 3-amino-N-( 3-chloro - 4 - fluorophenyl) - 6 - ethyl - 5 , 6 , 7 , 8 - tetrahydrothien o [ 2 , 3 - b ] quinoline - 2 - carbox amide ( CAS No . 445269 -00 -1 ) represents a significant advancement in medicinal chemistry with potential therapeutic applications . Its unique structural features , promising pharmacological activities , and synthetic accessibility make it a valuable candidate for further investigation . As research continues to uncover new biological targets and synthetic strategies , compounds like this one will play an increasingly important role in the development of novel therapeutics . p >

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